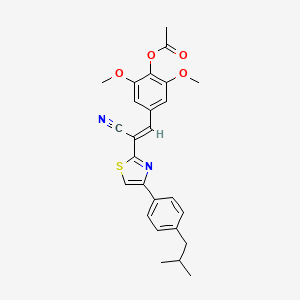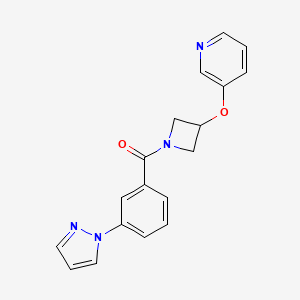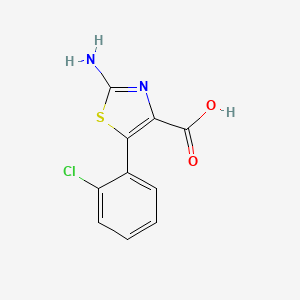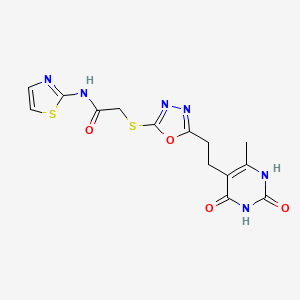
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide, also known as CBIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CBIM is a synthetic compound that belongs to the class of imidazole derivatives and has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing due to their promising biological properties. The research into these structures aims at developing new antitumor drugs and exploring compounds with varying biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Central Nervous System (CNS) Acting Drugs
Conversion of imidazole derivatives into more potent CNS acting drugs is a significant area of research, given the increasing incidence of CNS diseases. The structural modification of imidazole, along with benzimidazole and imidazothiazole, provides a pathway for synthesizing more potent drugs for treating neurological disorders. The presence of azole groups in these compounds is associated with CNS effects, including agonistic, antagonistic, and mixed activities (Saganuwan, S., 2020).
Synthesis and Biological Interest of 2-Guanidinobenzazoles
The synthesis of compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, illustrates the pharmaceutical relevance of benzazole derivatives. These compounds, including guanidinobenzazoles, exhibit a variety of pharmacological activities, including cytotoxicity, inhibition of cell proliferation, angiogenesis, and apoptosis. The review highlights recent synthetic approaches to these compounds, underscoring their potential as therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).
Phosphorylated Derivatives of 1,3-Azoles
The synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, are crucial for developing compounds with various activities, such as insectoacaricidal, anti-blastic, and antihypertensive. These studies pave the way for creating new drugs and understanding the structural requirements for biological activity (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Propiedades
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-20-9-7-18(8-10-20)24(32)30-21-11-5-17(6-12-21)14-31-15-23(29-16-31)25(33)28-13-19-3-1-2-4-22(19)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFRFUVQZWLTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)



![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)
